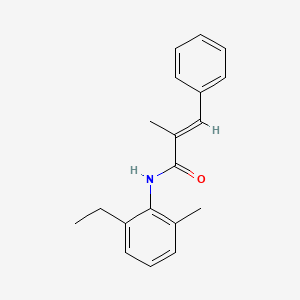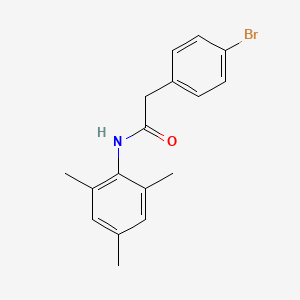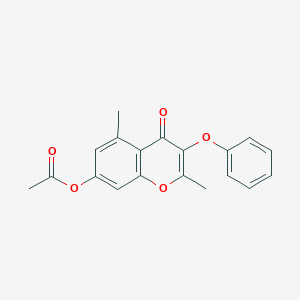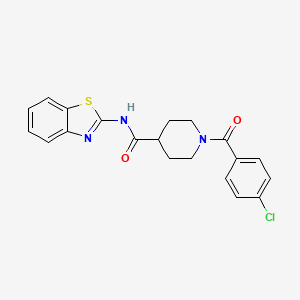![molecular formula C14H15NOS B5705507 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone is a chemical compound that belongs to the class of cathinones. Cathinones are a type of amphetamine that are commonly known as bath salts. This compound has gained popularity in recent years due to its psychoactive effects and has been used as a recreational drug. However, the focus of
Mecanismo De Acción
The mechanism of action of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone involves its interaction with the dopamine and norepinephrine transporters. This compound binds to these transporters and inhibits their function, which leads to an increase in the levels of dopamine and norepinephrine in the brain. This increase in neurotransmitter levels results in the psychoactive effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone include increased heart rate, increased blood pressure, and increased body temperature. It also leads to feelings of euphoria, increased energy, and increased sociability. However, this compound also has negative effects such as anxiety, paranoia, and agitation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone in lab experiments include its potent inhibition of the dopamine and norepinephrine transporters. This makes it a useful tool for studying the role of these transporters in the brain. However, the limitations of using this compound include its psychoactive effects, which can make it difficult to control the behavior of test subjects.
Direcciones Futuras
There are several future directions for research on 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone. One area of research could focus on the development of new drugs that target the dopamine and norepinephrine transporters. Another area of research could focus on the development of new treatments for addiction and other psychiatric disorders that involve these neurotransmitters. Additionally, further research could be conducted on the biochemical and physiological effects of this compound to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone is a complex process that involves multiple steps. The synthesis process begins with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The next step involves the reaction of 2-thiophenyl chloride with 4-methylpropiophenone to form 3-[(4-methylphenyl)thio]-1-(2-thienyl)propan-1-one. The final step involves the reduction of 3-[(4-methylphenyl)thio]-1-(2-thienyl)propan-1-one with lithium aluminum hydride to form 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone.
Aplicaciones Científicas De Investigación
3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone has been used in scientific research to study its mechanism of action and its biochemical and physiological effects. It has been found that this compound acts as a potent inhibitor of the dopamine transporter and the norepinephrine transporter. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which results in its psychoactive effects.
Propiedades
IUPAC Name |
3-(4-methylanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-11-4-6-12(7-5-11)15-9-8-13(16)14-3-2-10-17-14/h2-7,10,15H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAZTCVUXATESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4-Methylphenyl)amino]-1-(thiophen-2-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)
![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)

![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)





![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
